Tesmilifene Hydrochloride

Description

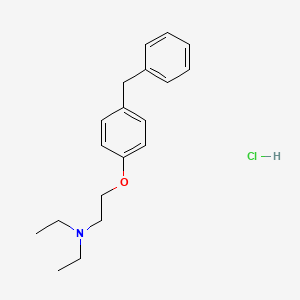

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLHNFOLHRXMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98774-23-3 (Parent) | |

| Record name | Tesmilifene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70918805 | |

| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92981-78-7 | |

| Record name | Tesmilifene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESMILIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tesmilifene Hydrochloride: A Technical Guide to Overcoming Multidrug Resistance in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of a broad range of antineoplastic agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. Tesmilifene hydrochloride, a novel chemopotentiating agent, has emerged as a promising candidate for overcoming MDR. This technical guide provides an in-depth analysis of the mechanisms of action, experimental data, and relevant signaling pathways associated with Tesmilifene's ability to circumvent multidrug resistance. Through a comprehensive review of preclinical and clinical studies, this document aims to equip researchers and drug development professionals with a thorough understanding of Tesmilifene's potential in oncology.

Introduction to Tesmilifene Hydrochloride

Tesmilifene hydrochloride is a diphenylmethane derivative, structurally related to tamoxifen but devoid of estrogen receptor binding affinity.[1] It was initially investigated for its antihistaminic properties but has since garnered significant attention for its ability to enhance the cytotoxicity of various chemotherapeutic drugs, particularly in MDR cancer cells.[2][3] Clinical trials have suggested a survival advantage when Tesmilifene is combined with doxorubicin in patients with advanced breast cancer, sparking further investigation into its precise mechanisms of action.[4]

Mechanisms of Action in Overcoming Multidrug Resistance

Tesmilifene is believed to counteract multidrug resistance through a multi-pronged approach, primarily targeting the P-glycoprotein efflux pump and potentially modulating other cellular pathways.

Interaction with P-glycoprotein (P-gp)

The most well-documented mechanism of Tesmilifene's action is its interaction with P-glycoprotein.[2][3] P-gp is a 170 kDa transmembrane protein that utilizes ATP hydrolysis to actively transport a wide array of structurally diverse xenobiotics, including many chemotherapeutic agents, out of the cell.[5][6]

Tesmilifene is proposed to act as a competitive inhibitor of P-gp, binding to the transporter and thereby preventing the efflux of co-administered cytotoxic drugs.[3] This leads to an increased intracellular accumulation of the chemotherapeutic agent, enhancing its cytotoxic effect on the cancer cell.

An alternative, though not mutually exclusive, hypothesis suggests that Tesmilifene may act as a P-gp substrate, leading to a futile cycle of transport and ATP depletion.[7] By stimulating the ATPase activity of P-gp, Tesmilifene could exhaust the cell's energy reserves, rendering it more susceptible to the effects of chemotherapy.

Histamine Receptor Antagonism

Tesmilifene exhibits antagonist activity at intracellular histamine binding sites, which are distinct from the classical H1, H2, and H3 receptors.[1] The role of histamine and its receptors in cancer progression is an active area of research, with evidence suggesting their involvement in cell proliferation and immune modulation.[8] While the precise contribution of Tesmilifene's antihistaminic properties to its chemosensitizing effects is not fully elucidated, it may involve the modulation of signaling pathways that influence cell survival and drug resistance.

Inhibition of Cytochrome P450 Enzymes

Tesmilifene has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4.[9] CYP3A4 is a key enzyme involved in the metabolism of a wide range of drugs, including some chemotherapeutic agents. By inhibiting CYP3A4, Tesmilifene could potentially increase the bioavailability and prolong the half-life of co-administered cytotoxic drugs, thereby enhancing their therapeutic effect. However, this interaction also raises the potential for drug-drug interactions that must be carefully considered in clinical settings.[10]

Quantitative Data on Chemosensitization

The efficacy of Tesmilifene in reversing multidrug resistance has been quantified in numerous preclinical studies. The following tables summarize key findings on the potentiation of various chemotherapeutic agents by Tesmilifene in different MDR cancer cell lines.

| Cell Line | Chemotherapeutic Agent | IC50 without Tesmilifene (µM) | IC50 with Tesmilifene (µM) | Fold-Change in Sensitivity | Reference |

| MCF-7/ADR (Breast Cancer) | Doxorubicin | 1.9 | Not specified, but sensitized | - | [11] |

| HN-5a/V15e (Head and Neck) | Docetaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| HN-5a/V15e (Head and Neck) | Paclitaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| HN-5a/V15e (Head and Neck) | Epirubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| HN-5a/V15e (Head and Neck) | Doxorubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| HN-5a/V15e (Head and Neck) | Vinorelbine | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| MCF-7/V25a (Breast Cancer) | Docetaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| MCF-7/V25a (Breast Cancer) | Paclitaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| MCF-7/V25a (Breast Cancer) | Epirubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| MCF-7/V25a (Breast Cancer) | Doxorubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

| MCF-7/V25a (Breast Cancer) | Vinorelbine | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |

Note: Specific IC50 values with Tesmilifene were not consistently reported in the cited literature; instead, the enhancement of cytotoxicity was described qualitatively or as a percentage increase.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the role of Tesmilifene in overcoming multidrug resistance.

Drug Cytotoxicity Assays

Objective: To determine the concentration of a chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC50) in the presence and absence of Tesmilifene.

Methodology (Sulforhodamine B Assay): [11]

-

Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of Tesmilifene hydrochloride. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates with 1% acetic acid.

-

Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.

P-glycoprotein Efflux Assays

Objective: To assess the ability of Tesmilifene to inhibit the efflux of P-gp substrates from MDR cancer cells.

Methodology (Rhodamine 123 Accumulation Assay): [12][13][14]

-

Cell Preparation: Harvest MDR cancer cells and resuspend them in a suitable buffer (e.g., PBS with glucose).

-

Inhibitor Pre-incubation: Pre-incubate the cells with a non-toxic concentration of Tesmilifene hydrochloride or a known P-gp inhibitor (e.g., verapamil) as a positive control for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension and incubate for a defined period (e.g., 60 minutes) at 37°C to allow for substrate accumulation.

-

Washing: Stop the accumulation by placing the cells on ice and washing them with ice-cold buffer to remove extracellular substrate.

-

Fluorescence Measurement: Resuspend the cells in fresh buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity of cells treated with Tesmilifene to that of untreated cells. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Methodology (Radiolabeled Vincristine Accumulation Assay): [2][3]

-

Cell Seeding: Seed MDR cancer cells in multi-well plates and allow them to adhere.

-

Treatment: Treat the cells with a non-toxic concentration of Tesmilifene hydrochloride in the presence of a radiolabeled chemotherapeutic agent, such as [³H]-vincristine.

-

Incubation: Incubate the plates for various time points (e.g., up to 4 hours) at 37°C.

-

Washing: At each time point, wash the cells extensively with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the intracellular accumulation of the radiolabeled drug over time and compare the accumulation in Tesmilifene-treated cells to that in untreated cells.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to Tesmilifene's mechanism of action.

Caption: P-gp efflux and Tesmilifene inhibition.

Caption: Drug cytotoxicity assay workflow.

Caption: Rhodamine 123 accumulation assay workflow.

Caption: Tesmilifene's multi-target hypothesis.

Clinical Evidence

The most significant clinical evidence for Tesmilifene's efficacy comes from the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) MA.19 trial. This Phase III randomized trial compared doxorubicin plus Tesmilifene to doxorubicin alone in women with metastatic or recurrent breast cancer. While the study did not show a significant difference in response rate or progression-free survival, it did demonstrate a statistically significant improvement in overall survival for the combination arm.

| Trial | Treatment Arms | Number of Patients | Key Findings | Reference |

| NCIC CTG MA.19 | Doxorubicin + Tesmilifene vs. Doxorubicin alone | 305 | No significant difference in response rate or progression-free survival. Statistically significant improvement in overall survival for the combination arm. | [1] |

These findings suggest that Tesmilifene's benefit may not be immediately apparent in terms of tumor shrinkage but could have a longer-term impact on patient survival, possibly by targeting a subpopulation of highly resistant cancer cells.

Conclusion and Future Directions

Tesmilifene hydrochloride represents a promising agent for overcoming multidrug resistance in cancer. Its primary mechanism of action appears to be the inhibition of the P-glycoprotein efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs. Additional effects on histamine receptors and cytochrome P450 enzymes may also contribute to its chemosensitizing properties.

While preclinical data strongly support its role in reversing MDR, further clinical investigation is warranted to fully elucidate its therapeutic potential. Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from Tesmilifene treatment.

-

Exploring combination therapies with a wider range of chemotherapeutic agents and in different cancer types.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and minimize potential drug-drug interactions.

A deeper understanding of Tesmilifene's multifaceted mechanism of action will be crucial for its successful integration into clinical practice and for the development of next-generation MDR modulators.

References

- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of P-Gp in Treatment of Cancer [scirp.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Drug-drug interactions involving CYP3A4 and p-glycoprotein in hospitalized elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay | MDPI [mdpi.com]

- 13. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

In-Depth Technical Guide: The Interaction of Tesmilifene Hydrochloride with Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene, a chemopotentiating and cytoprotective agent, has been the subject of clinical investigation for its role in enhancing the efficacy of cancer chemotherapy. A significant aspect of its pharmacological profile is its interaction with the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the known interactions between tesmilifene hydrochloride and CYP enzymes. It consolidates available data on its role as a substrate and potential inhibitor, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action. While extensive quantitative data on the inhibitory constants of tesmilifene are not widely published, this guide synthesizes the existing knowledge to inform future research and drug development efforts.

Introduction to Tesmilifene and Cytochrome P450

Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, was developed as a potentiator of chemotherapy. Its mechanism of action is multifaceted, with evidence suggesting it can overcome multidrug resistance, in part through its interaction with P-glycoprotein (P-gp).[1] The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary pathway for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[2] The inhibition or induction of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.

Tesmilifene as a Cytochrome P450 Substrate

Tesmilifene has been identified as a substrate for the cytochrome P450 3A (CYP3A) subfamily of enzymes.[3] This indicates that tesmilifene is metabolized by these enzymes, a critical consideration for its pharmacokinetic profile and potential for drug-drug interactions. The metabolism of tesmilifene by CYP3A4, a major human drug-metabolizing enzyme, suggests that its plasma concentrations could be influenced by co-administration of CYP3A4 inhibitors or inducers.

Tesmilifene's Inhibitory Potential on Cytochrome P450 Enzymes

While primarily recognized as a CYP3A substrate, there is evidence to suggest that tesmilifene may also act as an inhibitor of certain CYP isozymes. However, the available data on its inhibitory potency is limited and, in some cases, suggests a weak effect.

Interaction with CYP3A4

A study in rats investigating the effect of tesmilifene on the pharmacokinetics of docetaxel, a known CYP3A substrate, found that the inhibition of docetaxel metabolism by tesmilifene was "almost negligible."[3] This in vivo finding suggests that while tesmilifene is a substrate for CYP3A, it may not be a potent inhibitor of this enzyme's activity towards other substrates.

Interaction with Other CYP Isozymes

Research by Brandes et al. has proposed that tesmilifene interacts with a novel histamine-binding site that may be associated with cytochrome P450 enzymes, including CYP3A4 and other isozymes that metabolize antineoplastic drugs.[4] This interaction is thought to occur at the heme moiety of the enzyme.[5] This suggests a broader potential for interaction with the CYP system beyond just CYP3A4, although specific quantitative data on the inhibition of other isozymes are not available in the public domain.

Quantitative Data on Tesmilifene-CYP Interactions

A thorough review of the published literature reveals a notable absence of specific quantitative data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for the interaction of tesmilifene hydrochloride with individual cytochrome P450 isozymes. The following table summarizes the qualitative findings.

| Cytochrome P450 Isozyme | Role of Tesmilifene | Quantitative Data (IC50, Ki) | Reference |

| CYP3A Subfamily | Substrate | Not Available | [3] |

| CYP3A4 | Putative Inhibitor | "Almost negligible" inhibition of docetaxel metabolism in rats | [3] |

| Other Isozymes | Putative Interaction | Interaction with a histamine-binding site on P450 enzymes | [4] |

Note: The lack of specific inhibitory constants is a significant data gap in the understanding of tesmilifene's drug-drug interaction potential.

Experimental Protocols for Assessing Tesmilifene-CYP Interactions

While specific protocols for tesmilifene are not detailed in the literature, the following represents a generalized methodology for assessing the inhibitory potential of a compound on CYP enzymes, based on standard industry practices.

In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the concentration of a test compound that causes 50% inhibition of a specific CYP isozyme's activity using human liver microsomes.

Materials:

-

Tesmilifene Hydrochloride

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP isozyme probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Positive control inhibitor for each isozyme

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Reagents: Prepare stock solutions of tesmilifene, probe substrates, and control inhibitors in a suitable solvent. Prepare the NADPH regenerating system and incubation buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine HLM, incubation buffer, and a range of concentrations of tesmilifene or the positive control inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each tesmilifene concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Proposed Mechanism of Interaction

The interaction of tesmilifene with cytochrome P450 enzymes is hypothesized to be linked to its binding to a histamine-binding site on the enzyme. This interaction at the heme center could potentially modulate the enzyme's catalytic activity.

Conclusion and Future Directions

The available evidence indicates that tesmilifene hydrochloride is a substrate of the CYP3A enzyme subfamily and may interact with other CYP isozymes through a histamine-binding site. However, a significant gap exists in the literature regarding quantitative data on its inhibitory potential. The single in vivo study in rats suggests that tesmilifene is not a potent inhibitor of CYP3A.

For a comprehensive understanding of tesmilifene's drug-drug interaction profile, further in vitro studies are warranted. Specifically, research should focus on:

-

Determining the IC50 and Ki values of tesmilifene for a panel of major human CYP isozymes (including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).

-

Investigating the potential for time-dependent inhibition of CYP enzymes.

-

Elucidating the specific metabolic pathways of tesmilifene mediated by CYP enzymes.

-

Characterizing the nature of the interaction (competitive, non-competitive, or uncompetitive) with specific CYP isozymes.

Such studies would provide the necessary data to accurately predict the clinical significance of tesmilifene's interactions with co-administered drugs and would be invaluable for the continued development and potential therapeutic application of this agent.

References

- 1. Phase III study of N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine (BMS-217380-01) combined with doxorubicin versus doxorubicin alone in metastatic/recurrent breast cancer: National Cancer Institute of Canada Clinical Trials Group Study MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of histamine and other bioamines with cytochromes P450: implications for cell growth modulation and chemopotentiation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antiestrogen Binding Sites of Tesmilifene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesmilifene hydrochloride, a diphenylmethane derivative, was initially developed as a selective ligand for the antiestrogen binding site (AEBS) to elucidate the estrogen receptor (ER)-independent effects of tamoxifen.[1] Unlike tamoxifen, tesmilifene lacks the stilbene bridge and third phenyl ring necessary for binding to the ER, making it a valuable tool to study the specific functions of the AEBS.[1] This technical guide provides an in-depth overview of the binding characteristics of tesmilifene to the AEBS, the experimental protocols used for its investigation, and the current understanding of the downstream signaling pathways it modulates.

Data Presentation: Quantitative Binding Affinity of Tesmilifene

Tesmilifene exhibits a high affinity for the AEBS, which has been identified as a hetero-oligomeric complex of enzymes involved in cholesterol biosynthesis. The following table summarizes the key quantitative data regarding the binding affinity of tesmilifene and its interactions with other relevant sites.

| Ligand | Binding Site | Assay Type | Species | Tissue/Cell Line | Key Parameter | Value | Reference |

| Tesmilifene (DPPE) | High-affinity microsomal AEBS | Radioligand Binding | - | - | Kᵢ | 50 nM | |

| Tesmilifene (DPPE) | Histamine Binding Site | [³H]histamine Binding | Rat | Cortex Membranes | Kᵢ | 0.83 ± 0.62 µM | [2] |

| Decanoyl-DPPE | Histamine Binding Site | [³H]histamine Binding | Rat | Cortex Membranes | Kᵢ | 6.6 ± 3.5 µM | [2] |

| Tesmilifene (DPPE) | - | Growth Inhibition | Human | MCF-7 cells | IC₅₀ | 4.5 µM | [2] |

| Decanoyl-DPPE | - | Growth Inhibition | Human | MCF-7 cells | IC₅₀ | 15 µM | [2] |

*DPPE: N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, the active form of Tesmilifene.

Experimental Protocols

The investigation of tesmilifene's binding to the AEBS primarily relies on competitive radioligand binding assays. The following is a detailed methodology for a typical experiment.

Competitive Radioligand Binding Assay for Tesmilifene at the AEBS

Objective: To determine the binding affinity (Kᵢ) of tesmilifene for the antiestrogen binding site using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-tamoxifen).

Materials:

-

Radioligand: [³H]-tamoxifen

-

Unlabeled Ligand: Tesmilifene Hydrochloride

-

Tissue Preparation: Microsomal fractions from rat liver or relevant cancer cell lines (e.g., MCF-7).

-

Assay Buffer: Tris-HCl buffer (pH 7.4)

-

Washing Buffer: Ice-cold Tris-HCl buffer

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Microsomal Fraction Preparation:

-

Homogenize fresh or frozen tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction.

-

Wash the pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes.

-

To each tube, add a constant concentration of the radioligand ([³H]-tamoxifen, typically in the low nanomolar range).

-

Add increasing concentrations of the unlabeled competitor, tesmilifene hydrochloride.

-

To determine non-specific binding, add a high concentration of unlabeled tamoxifen to a separate set of tubes.

-

Add the microsomal preparation to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold washing buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and allow the vials to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Tesmilifene's Interaction with AEBS and Cholesterol Biosynthesis

Caption: Tesmilifene's impact on cholesterol biosynthesis via AEBS.

Discussion of Signaling Pathways

The antiestrogen binding site has been identified as a hetero-oligomeric complex of two key enzymes in the later stages of cholesterol biosynthesis: 3β-hydroxysterol-Δ8-Δ7-isomerase and 3β-hydroxysterol-Δ7-reductase. By binding to the AEBS, tesmilifene directly inhibits these enzymes, leading to a disruption of the normal cholesterol synthesis pathway.

This inhibition of cholesterol biosynthesis is a primary mechanism of action for tesmilifene's ER-independent effects. The consequences of this disruption are multifaceted:

-

Altered Cellular Membranes: Reduced cholesterol levels can alter the composition and fluidity of cellular membranes, including the formation of lipid rafts. These membrane microdomains are crucial for the proper function and localization of various signaling proteins.

-

Potential Feedback Mechanisms: A decrease in cellular cholesterol levels can trigger a feedback response, potentially leading to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are transcription factors that upregulate the expression of genes involved in cholesterol and fatty acid synthesis.

-

Indirect Effects on Signaling Cascades: While a direct, linear signaling pathway from AEBS to kinase cascades has not been fully elucidated, the alteration of membrane composition can indirectly impact signaling pathways that are dependent on lipid rafts for their assembly and activation. This may explain the observed effects of tesmilifene on pathways such as PI3K/Akt and MAPK/ERK in specific contexts, such as the modulation of blood-brain barrier permeability.[3] Furthermore, in some instances, tesmilifene has been shown to activate the nuclear translocation of NFκB, although the precise upstream mechanism remains to be fully characterized.[3]

Conclusion

Tesmilifene hydrochloride serves as a specific and potent ligand for the antiestrogen binding site, which has been identified as a key enzymatic complex in cholesterol biosynthesis. Its ability to bind to the AEBS without interacting with the estrogen receptor makes it an invaluable tool for studying the ER-independent mechanisms of antiestrogens. The primary mechanism of action of tesmilifene at the AEBS is the inhibition of cholesterol synthesis, which in turn can lead to alterations in cell membrane composition and potentially trigger feedback mechanisms involving SREBPs. While the direct signaling cascade from AEBS binding to downstream kinase pathways requires further investigation, the modulation of cholesterol metabolism appears to be a central node in the ER-independent effects of tesmilifene. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the therapeutic potential of targeting the antiestrogen binding site.

References

- 1. Tesmilifene modifies brain endothelial functions and opens the blood-brain/blood-glioma barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid and cholesterol synthesis by stimulation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Tesmilifene Hydrochloride's Impact on P-glycoprotein (P-gp) Pump Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesmilifene hydrochloride, a tamoxifen derivative, has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells, a phenomenon frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. This technical guide provides an in-depth analysis of the mechanism by which tesmilifene influences P-gp activity. Contrary to typical P-gp inhibitors, evidence suggests that tesmilifene may act as a P-gp activator, leading to a cascade of intracellular events that ultimately re-sensitizes resistant cancer cells to chemotherapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and workflows.

Quantitative Assessment of Tesmilifene's Efficacy

Tesmilifene has been shown to significantly enhance the efficacy of various chemotherapeutic drugs in multidrug-resistant cancer cell lines. This potentiation is attributed to its interaction with the P-glycoprotein pump.

Enhancement of Chemotherapeutic Cytotoxicity

In multidrug-resistant (MDR) cell lines, tesmilifene has been observed to increase the cell-killing effects of several natural product-based anticancer drugs.

| Chemotherapeutic Agent | Cell Lines | Enhancement of Cytotoxicity | Reference |

| Docetaxel | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |

| Paclitaxel | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |

| Epirubicin | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |

| Doxorubicin | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |

| Vinorelbine | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |

Increased Intracellular Drug Accumulation

A key indicator of P-gp modulation is the alteration of intracellular concentrations of P-gp substrates. Tesmilifene has been shown to significantly increase the accumulation of such substrates in MDR cells.

| P-gp Substrate | Cell Line | Increase in Accumulation | Duration | Reference |

| Radiolabelled Vincristine | HN-5a/V15e | Up to 100% | 4 hours | [1] |

Proposed Mechanism of Action

The prevailing hypothesis for tesmilifene's mechanism of action in overcoming P-gp-mediated MDR is not direct inhibition of the pump, but rather its paradoxical activation. This overstimulation is thought to trigger a cascade of events detrimental to the cancer cell.

Caption: Proposed signaling pathway of tesmilifene's effect on P-gp.

This proposed pathway suggests that tesmilifene binds to and activates the P-gp pump, leading to a significant increase in ATP hydrolysis. To compensate for this rapid ATP depletion, mitochondrial activity is upregulated. A byproduct of this increased mitochondrial respiration is the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of tesmilifene on P-gp activity.

Radiolabeled Vincristine Accumulation Assay

This assay quantifies the intracellular accumulation of a radiolabeled P-gp substrate, providing a direct measure of P-gp efflux activity.

Cell Lines:

-

HN-5a/V15e (multidrug-resistant human head and neck squamous cell carcinoma)

-

MCF-7/V25a (multidrug-resistant human breast carcinoma)

Materials:

-

Tesmilifene hydrochloride

-

[³H]-Vincristine

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a non-toxic concentration of tesmilifene in complete medium for 1 hour at 37°C. Control wells should be treated with vehicle only.

-

Add [³H]-Vincristine to each well at a final concentration of 1 µM.

-

Incubate the plates for 4 hours at 37°C.

-

To terminate the assay, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells with 0.5 mL of 0.1% Triton X-100 in PBS.

-

Transfer the lysate to a scintillation vial containing 5 mL of scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the protein concentration of parallel wells to normalize the data.

Caption: Workflow for the radiolabeled vincristine accumulation assay.

Chemosensitivity (Cytotoxicity) Assay

This assay measures the ability of tesmilifene to enhance the cell-killing effect of chemotherapeutic drugs in MDR cell lines.

Cell Lines:

-

HN-5a/V15e

-

MCF-7/V25a

-

Parental, drug-sensitive cell lines (e.g., HN-5a, MCF-7)

Materials:

-

Tesmilifene hydrochloride

-

Chemotherapeutic agents (e.g., docetaxel, doxorubicin)

-

Complete cell culture medium

-

Vital stain (e.g., AlamarBlue, MTT)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Add serial dilutions of the chemotherapeutic agent to the wells, both in the absence and presence of a fixed, non-toxic concentration of tesmilifene.

-

Incubate the plates for 4 days under standard cell culture conditions.

-

Add the vital stain to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with tesmilifene.

Caption: Workflow for the chemosensitivity (cytotoxicity) assay.

ATP Depletion Assay

This assay measures the intracellular ATP concentration to assess the impact of tesmilifene on cellular energy levels, consistent with the P-gp activation hypothesis.

Cell Lines:

-

P-gp overexpressing MDR cell lines

-

Parental, drug-sensitive cell lines

Materials:

-

Tesmilifene hydrochloride

-

ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a white-walled, clear-bottom 96-well plate.

-

Allow cells to adhere and reach the desired confluency.

-

Treat cells with various concentrations of tesmilifene for different time points (e.g., 1, 4, 24 hours).

-

At each time point, equilibrate the plate to room temperature.

-

Add the ATP bioluminescence reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

A standard curve with known ATP concentrations should be run in parallel to quantify the intracellular ATP levels.

Reactive Oxygen Species (ROS) Detection Assay

This assay is used to detect the generation of intracellular ROS, a downstream effect of the proposed tesmilifene-induced mitochondrial overactivity.

Cell Lines:

-

P-gp overexpressing MDR cell lines

-

Parental, drug-sensitive cell lines

Materials:

-

Tesmilifene hydrochloride

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

-

Fluorometer or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Load the cells with the H2DCFDA probe by incubating them in a serum-free medium containing the probe for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove any excess probe.

-

Treat the cells with tesmilifene at various concentrations and for different durations. A positive control (e.g., H₂O₂) should be included.

-

Measure the fluorescence intensity using a fluorometer or analyze the cells by flow cytometry to quantify the level of intracellular ROS.

Conclusion

Tesmilifene hydrochloride presents a novel approach to overcoming P-gp-mediated multidrug resistance. The available data strongly suggests that its mechanism of action involves the activation of the P-gp pump, leading to ATP depletion and the generation of cytotoxic reactive oxygen species. This guide provides a comprehensive overview of the quantitative effects of tesmilifene and the experimental protocols necessary to investigate its unique mechanism. Further research is warranted to fully elucidate the signaling pathways involved and to optimize the clinical application of tesmilifene in combination with standard chemotherapeutic regimens.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Tesmilifene Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene Hydrochloride, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in cancer therapy. Its efficacy in enhancing the cytotoxicity of conventional chemotherapeutics, particularly in multidrug-resistant (MDR) cancer cells, is attributed to its unique cellular uptake and metabolic profile. This technical guide provides a comprehensive overview of the current understanding of Tesmilifene's mechanisms of action at the cellular level, focusing on its uptake, subcellular localization, and metabolic pathways. This document synthesizes available data, outlines detailed experimental protocols for its study, and presents visual representations of the key pathways and workflows involved.

Cellular Uptake and Subcellular Accumulation

Tesmilifene's chemical structure as a cationic amphiphilic drug (CAD) is central to its cellular uptake and accumulation. This property drives its passive diffusion across the plasma membrane and subsequent sequestration into acidic organelles, primarily lysosomes.

Passive Diffusion and Lysosomotropic Trapping

As a lipophilic weak base, Tesmilifene readily crosses the cell membrane in its neutral state. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation within these organelles, a phenomenon known as "lysosomotropic trapping".[1][2] This sequestration can lead to a significant increase in the intralysosomal concentration of the drug.

Inhibition of P-glycoprotein (P-gp) Efflux Pumps

A key aspect of Tesmilifene's activity in MDR cancer cells is its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from the cell. Tesmilifene has been shown to inhibit P-gp, thereby increasing the intracellular concentration of co-administered cytotoxic agents.[3]

Quantitative Data on P-gp Inhibition

| Cell Line | Co-administered Drug | Effect of Tesmilifene | Reference |

| HN-5a/V15e (MDR) | Radiolabeled Vincristine | Up to 100% increase in accumulation over 4 hours | [3] |

Metabolism of Tesmilifene

The metabolism of Tesmilifene is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While specific metabolites in cancer cells have not been fully elucidated, in vitro studies with human liver microsomes provide insights into its metabolic fate.

Cytochrome P450-Mediated Metabolism

Tesmilifene is a known substrate for various CYP isoforms.[4][5][6][7][8] The primary metabolic reactions are expected to involve N-dealkylation and hydroxylation of the aromatic rings. Identifying the specific metabolites is crucial for understanding the full spectrum of its biological activity and potential drug-drug interactions.

Effects on Cellular Signaling Pathways

Tesmilifene's impact on cancer cells extends to the modulation of key signaling pathways that regulate cell survival, proliferation, and stress responses.

Putative Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer, contributing to chemoresistance.[9][10][11][12][13] While direct evidence for Tesmilifene's action on this pathway is limited, its ability to induce apoptosis in tumor-initiating cells suggests a potential role in modulating this critical survival pathway.[4][14] Further investigation is warranted to determine if Tesmilifene or its metabolites directly inhibit key components of this pathway, such as Akt, mTOR, or their downstream effector p70S6K.

Induction of Autophagy

Lysosomotropic agents can disrupt lysosomal function, leading to an accumulation of autophagosomes and a blockage of the autophagic flux. This can trigger cellular stress and, in some contexts, apoptosis. The accumulation of LC3-II and p62/SQSTM1 are key indicators of autophagy modulation.[14][15][16][17][18] Given Tesmilifene's lysosomotropic nature, it is highly probable that it impacts the autophagic process in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of Tesmilifene.

Measurement of Intracellular Tesmilifene Concentration by HPLC-MS/MS

This protocol describes a method for the quantitative analysis of Tesmilifene in cancer cell lysates.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and treat with various concentrations of Tesmilifene Hydrochloride for different time points.

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing a known concentration of an internal standard (e.g., a deuterated analog of Tesmilifene).

-

Harvest the lysate and centrifuge to pellet cell debris.

-

-

Protein Precipitation:

-

To the supernatant, add three volumes of ice-cold acetonitrile to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Use a C18 column for chromatographic separation with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for Tesmilifene and the internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of Tesmilifene to quantify its concentration in the cell lysates.

Assessment of Lysosomal pH

This protocol details the use of a ratiometric fluorescent dye to measure changes in lysosomal pH upon Tesmilifene treatment.

Protocol:

-

Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a lysosomotropic ratiometric dye (e.g., LysoSensor™ Yellow/Blue DND-160) according to the manufacturer's instructions.

-

Tesmilifene Treatment: Treat the cells with Tesmilifene at the desired concentration and for the desired time.

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the ratiometric dye.

-

Acquire images at both emission wavelengths.

-

-

Image Analysis:

-

Calculate the ratio of the fluorescence intensities at the two emission wavelengths for individual lysosomes.

-

Generate a calibration curve by incubating dye-loaded cells in buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the lysosomal and extracellular pH.

-

Use the calibration curve to convert the fluorescence intensity ratios to absolute pH values.

-

Analysis of Autophagy by Western Blot for LC3-II and p62

This protocol describes the detection of key autophagy markers by western blotting.

Protocol:

-

Cell Treatment: Treat cancer cells with Tesmilifene, with and without an autophagy flux inhibitor (e.g., bafilomycin A1 or chloroquine), for various time points.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3 and p62/SQSTM1.

-

Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and accumulation of p62 in the presence of an autophagy inhibitor indicates an increase in autophagic flux.

-

Investigation of Akt/mTOR Pathway Modulation

This protocol outlines the use of western blotting to assess the phosphorylation status of key proteins in the Akt/mTOR pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with Tesmilifene for various times and lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Western Blotting:

-

Perform SDS-PAGE and western blotting as described above.

-

Probe membranes with primary antibodies specific for the phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and p70S6K (Thr389).

-

Strip the membranes and re-probe with antibodies for the total forms of these proteins to assess changes in phosphorylation status relative to total protein levels.

-

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.

Visualizations

Signaling Pathways and Cellular Processes

Caption: Proposed mechanism of Tesmilifene action in cancer cells.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for quantifying intracellular Tesmilifene.

Logical Relationship of Tesmilifene's Effects on Autophagy

Caption: Tesmilifene's potential impact on the autophagy pathway.

Conclusion and Future Directions

Tesmilifene Hydrochloride demonstrates a multifaceted mechanism of action in cancer cells, primarily driven by its lysosomotropic properties and its ability to inhibit P-glycoprotein. While its chemopotentiating effects are well-documented, further research is required to fully elucidate its metabolic fate within cancer cells and its direct impact on key signaling pathways such as PI3K/Akt/mTOR. The experimental protocols outlined in this guide provide a framework for future investigations to quantify its cellular uptake, identify its metabolites, and unravel the intricacies of its signaling effects. A deeper understanding of these mechanisms will be pivotal in optimizing its therapeutic application and in the development of novel cancer treatment strategies.

References

- 1. Cationic amphiphilic antihistamines inhibit STAT3 via Ca2+-dependent lysosomal H+ efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ospemifene on drug metabolism mediated by cytochrome P450 enzymes in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions | Semantic Scholar [semanticscholar.org]

- 7. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of ethosuximide by human hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AKT/mTOR signaling modulates resistance to endocrine therapy and CDK4/6 inhibition in metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Phosphorylated p-70S6K predicts tamoxifen resistance in postmenopausal breast cancer patients randomized between adjuvant tamoxifen versus no systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of mTOR activity restores tamoxifen response in breast cancer cells with aberrant Akt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Early Odyssey of Tesmilifene Hydrochloride (DPPE): A Technical Guide to its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene Hydrochloride (DPPE), chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride, emerged from a scientific quest to understand the non-estrogenic actions of the breast cancer drug tamoxifen. Initially synthesized as a tool to investigate the role of antiestrogen binding sites (AEBS), Tesmilifene's journey evolved as its potential as a chemopotentiating agent came to light. This technical guide provides an in-depth exploration of the early discovery, history, and preclinical development of Tesmilifene. It details the seminal experiments that defined its initial pharmacological profile, summarizes key quantitative data from preclinical and early clinical studies, and outlines the experimental protocols that were instrumental in its early evaluation. Furthermore, this guide visualizes the proposed mechanisms of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Genesis of a Chemopotentiator

The story of Tesmilifene (DPPE) begins with the study of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Researchers observed that tamoxifen's anticancer effects were not solely attributable to its interaction with the estrogen receptor (ER). This led to the identification of high-affinity, non-ER binding sites, termed "antiestrogen binding sites" (AEBS), located in the microsomes of cells.[1]

To investigate the significance of these sites, a molecule was needed that could bind to AEBS with high affinity but without interacting with the ER. This led to the development of Tesmilifene, a structural analog of tamoxifen that lacks the critical triphenylethylene core required for ER binding.[1] Tesmilifene, therefore, became a crucial pharmacological tool to dissect the biological functions of AEBS.

Early investigations into Tesmilifene's properties revealed its identity as a potent intracellular histamine antagonist and, more significantly, as an agent that could enhance the efficacy of conventional chemotherapy drugs. This discovery shifted the research focus towards its potential as a chemopotentiating agent, particularly in the context of multidrug-resistant cancers.

Preclinical Pharmacology: Unraveling the Mechanism of Action

The early preclinical evaluation of Tesmilifene focused on several key areas: its interaction with AEBS, its effects on cytochrome P450 enzymes, and its ability to counteract multidrug resistance, often mediated by P-glycoprotein (P-gp).

Interaction with Antiestrogen Binding Sites (AEBS)

Initial studies confirmed that Tesmilifene binds to AEBS with high affinity. These binding sites were found to be distinct from the estrogen receptor and were localized primarily to the endoplasmic reticulum.[2] The binding of Tesmilifene to AEBS was hypothesized to trigger a cascade of intracellular events contributing to its cytotoxic and chemopotentiating effects.

Modulation of Cytochrome P450 Enzymes

A significant aspect of Tesmilifene's early research centered on its interaction with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. Studies revealed that Tesmilifene could inhibit the activity of certain CYP isoenzymes, which are responsible for metabolizing and clearing many chemotherapy drugs from the body. By inhibiting these enzymes, Tesmilifene was proposed to increase the intracellular concentration and prolong the half-life of co-administered chemotherapeutic agents, thereby enhancing their anticancer activity.

Overcoming Multidrug Resistance: The P-glycoprotein Connection

One of the most promising avenues of Tesmilifene research was its potential to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapy drugs out of cancer cells. Early in vitro studies suggested that Tesmilifene could inhibit the function of P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of P-gp substrate drugs, such as doxorubicin.[3][4]

Quantitative Data from Early Preclinical and Clinical Studies

The following tables summarize key quantitative data from early in vitro and clinical investigations of Tesmilifene.

| In Vitro Study: Chemopotentiation of Doxorubicin in Breast Cancer Cells | |

| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |

| Parameter | IC50 of Doxorubicin (Concentration for 50% Inhibition) |

| Doxorubicin Alone | Data not available in provided abstracts |

| Doxorubicin + Tesmilifene (DPPE) | Data not available in provided abstracts |

| Fold Potentiation | Data not available in provided abstracts |

Note: Specific IC50 values and fold potentiation were not available in the provided search result abstracts. Access to full-text articles is required to populate this table accurately.

| Phase II Clinical Trial: Tesmilifene (DPPE) in Combination with Doxorubicin for Metastatic Breast Cancer | |

| Number of Patients | 42 |

| Treatment Regimen | Tesmilifene (6 mg/kg) + Doxorubicin (60 mg/m²) |

| Overall Response Rate | 52.5% (95% CI: 36% to 68%)[5] |

| Complete Response | 9.5%[5] |

| Partial Response | 43%[5] |

| Stable Disease | 38%[5] |

| Phase III Clinical Trial (NCIC CTG MA.19): Tesmilifene (DPPE) + Doxorubicin vs. Doxorubicin Alone in Metastatic Breast Cancer | |

| Treatment Arm | Tesmilifene + Doxorubicin |

| Number of Patients | 152[1] |

| Median Overall Survival | 23.6 months[6] |

| Treatment Arm | Doxorubicin Alone |

| Number of Patients | 153[1] |

| Median Overall Survival | 15.6 months[6] |

| p-value | < 0.03[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of Tesmilifene are outlined below.

Antiestrogen Binding Site (AEBS) Competitive Binding Assay

-

Objective: To determine the binding affinity of Tesmilifene for AEBS.

-

Materials:

-

Rat liver microsomes (source of AEBS)

-

[³H]-Tamoxifen (radioligand)

-

Unlabeled Tesmilifene (competitor)

-

Scintillation fluid and counter

-

-

Protocol:

-

Rat liver microsomes were prepared by differential centrifugation.

-

A constant concentration of [³H]-Tamoxifen was incubated with the microsomal preparation in the presence of increasing concentrations of unlabeled Tesmilifene.

-

Non-specific binding was determined in the presence of a large excess of unlabeled tamoxifen.

-

After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

The concentration of Tesmilifene that inhibits 50% of the specific binding of [³H]-Tamoxifen (IC50) was determined and used to calculate the binding affinity (Ki).

-

In Vitro Chemopotentiation Assay (MTT Assay)

-

Objective: To assess the ability of Tesmilifene to enhance the cytotoxicity of doxorubicin in cancer cell lines.

-

Materials:

-

MCF-7 human breast cancer cells

-

Doxorubicin

-

Tesmilifene

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of doxorubicin alone, Tesmilifene alone, or a combination of both.

-

After a specified incubation period (e.g., 72 hours), the medium was removed, and MTT reagent was added to each well.

-

The plates were incubated to allow for the formation of formazan crystals by viable cells.

-

DMSO was added to dissolve the formazan crystals.

-

The absorbance at a specific wavelength (e.g., 570 nm) was measured using a microplate reader.

-

Cell viability was calculated as a percentage of the untreated control, and dose-response curves were generated to determine the IC50 values.

-

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

-

Objective: To determine if Tesmilifene can inhibit the efflux function of P-glycoprotein.

-

Materials:

-

P-gp overexpressing cancer cell line (e.g., a multidrug-resistant variant)

-

Parental (non-resistant) cell line

-

Rhodamine 123 (a fluorescent substrate of P-gp)

-

Tesmilifene

-

Flow cytometer

-

-

Protocol:

-

Both resistant and parental cells were incubated with Rhodamine 123 in the presence or absence of Tesmilifene.

-

After the incubation period, cells were washed to remove extracellular Rhodamine 123.

-

The intracellular fluorescence of Rhodamine 123 was measured using a flow cytometer.

-

An increase in Rhodamine 123 accumulation in the resistant cells in the presence of Tesmilifene, compared to the resistant cells treated with Rhodamine 123 alone, would indicate inhibition of P-gp-mediated efflux.

-

Visualizing the Science: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows central to the early understanding of Tesmilifene.

Caption: Proposed Mechanisms of Action of Tesmilifene (DPPE).

Caption: Experimental Workflow for P-glycoprotein Inhibition Assay.

Conclusion and Future Directions

The early history of Tesmilifene Hydrochloride (DPPE) is a compelling example of drug discovery driven by fundamental research into cellular mechanisms. Originally synthesized to explore the enigmatic antiestrogen binding sites, its potential as a chemopotentiating agent opened up new therapeutic possibilities. Preclinical studies elucidated its multifaceted mechanism of action, involving the modulation of cytochrome P450 enzymes and the inhibition of P-glycoprotein-mediated drug efflux. Early clinical trials provided encouraging evidence of its ability to improve survival in metastatic breast cancer when combined with doxorubicin.

Despite its promising beginnings, the development of Tesmilifene was eventually discontinued after a subsequent Phase III trial failed to meet its primary endpoint.[7] Nevertheless, the story of Tesmilifene provides valuable lessons for modern drug development. The concept of chemopotentiation remains a critical area of cancer research, and the early work on Tesmilifene laid the groundwork for future investigations into agents that can overcome multidrug resistance and enhance the efficacy of existing cancer therapies. The detailed understanding of its preclinical pharmacology, as outlined in this guide, serves as a valuable resource for scientists continuing to explore these important therapeutic strategies.

References

- 1. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular and extracellular localization of specific binding sites for triphenylethylene antiestrogens in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase II trial of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and doxorubicin chemotherapy in metastatic breast cancer: A National Cancer Institute of Canada clinical trials group study [pubmed.ncbi.nlm.nih.gov]

- 6. Tesmilifene - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Quality of life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tesmilifene Hydrochloride in MCF-7 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesmilifene hydrochloride is a tamoxifen derivative that has been investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer cells. In the context of MCF-7 human breast cancer cell lines, tesmilifene's primary role is not as a direct cytotoxic agent but as a chemosensitizer, particularly in multidrug-resistant (MDR) variants. Its mechanism of action is largely attributed to the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This document provides detailed protocols for in vitro studies of tesmilifene hydrochloride with MCF-7 cells.

Mechanism of Action

Tesmilifene hydrochloride has been shown to have minimal direct antiproliferative effects on parental MCF-7 cell lines[1]. Its principal utility in this cell line is the potentiation of other cytotoxic drugs in MDR MCF-7 cells that overexpress the ABCB1 drug efflux pump. By inhibiting ABCB1, tesmilifene increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy[1].

Data Presentation

The following tables are examples of how to present quantitative data from experiments with tesmilifene hydrochloride on MCF-7 cells.

Table 1: Effect of Tesmilifene Hydrochloride on the Viability of Parental and Multidrug-Resistant (MDR) MCF-7 Cells (Illustrative Data)

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |

| MCF-7 (Parental) | Control (Vehicle) | 0 | 100 ± 4.5 |

| Tesmilifene HCl | 10 | 98 ± 5.2 | |

| 20 | 95 ± 4.8 | ||

| MCF-7/MDR | Control (Vehicle) | 0 | 100 ± 6.1 |

| Doxorubicin | 1 | 85 ± 7.3 | |

| Tesmilifene HCl (20 µM) + Doxorubicin (1 µM) | 1 | 45 ± 5.9 |

Table 2: Apoptosis Induction in Multidrug-Resistant (MDR) MCF-7 Cells (Illustrative Data)

| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Control (Vehicle) | 3.2 ± 1.1 | 1.5 ± 0.8 |

| Doxorubicin (1 µM) | 10.5 ± 2.4 | 5.3 ± 1.9 |

| Tesmilifene HCl (20 µM) + Doxorubicin (1 µM) | 35.8 ± 4.7 | 15.2 ± 3.1 |

Experimental Protocols

Cell Culture

MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of tesmilifene hydrochloride on the viability of MCF-7 cells.

Materials:

-

MCF-7 cells

-

96-well plates

-

Tesmilifene hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of tesmilifene hydrochloride and/or other chemotherapeutic agents. Include a vehicle-only control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in MCF-7 cells treated with tesmilifene hydrochloride.

Materials:

-

MCF-7 cells

-

6-well plates

-

Tesmilifene hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of tesmilifene hydrochloride and/or other agents.

-

After the incubation period (e.g., 24-48 hours), collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for analyzing the effect of tesmilifene hydrochloride on the cell cycle distribution of MCF-7 cells.

Materials:

-

MCF-7 cells

-

6-well plates

-

Tesmilifene hydrochloride

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat MCF-7 cells as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for ABCB1 Expression

This protocol is for detecting changes in the expression of the ABCB1 protein in MCF-7 cells.

Materials:

-

MCF-7 cells

-

Tesmilifene hydrochloride

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ABCB1

-

Secondary HRP-conjugated antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat MCF-7 cells with tesmilifene hydrochloride as desired.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Caption: Experimental workflow for in vitro studies of Tesmilifene HCl in MCF-7 cells.

Caption: Mechanism of action of Tesmilifene HCl in multidrug-resistant MCF-7 cells.

References

Application Notes and Protocols for Tesmilifene Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals